molecular formula C12H15NO4S B14192938 Methyl 4-[(4-methylbenzene-1-sulfonyl)amino]but-2-enoate CAS No. 920504-56-9

Methyl 4-[(4-methylbenzene-1-sulfonyl)amino]but-2-enoate

Cat. No.: B14192938
CAS No.: 920504-56-9
M. Wt: 269.32 g/mol
InChI Key: KYPVDTNZRXNKDA-UHFFFAOYSA-N
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Description

Methyl 4-[(4-methylbenzene-1-sulfonyl)amino]but-2-enoate is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to an amino group and a but-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-methylbenzene-1-sulfonyl)amino]but-2-enoate typically involves a multi-step process. One common method includes the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of toluene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

    Sulfonation: The resulting product undergoes sulfonation using sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl group.

    Amination: The sulfonylated product is then reacted with an amine, such as methylamine, to form the sulfonamide.

    Esterification: Finally, the compound is esterified with methanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-methylbenzene-1-sulfonyl)amino]but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

Methyl 4-[(4-methylbenzene-1-sulfonyl)amino]but-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-[(4-methylbenzene-1-sulfonyl)amino]but-2-enoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes, leading to inhibition of enzyme activity. The compound may also interact with cellular pathways involved in inflammation or microbial growth, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl p-tolyl sulfone
  • p-Tolyl methyl sulfone
  • 1-Methyl-4-(methylsulfonyl)benzene

Uniqueness

Methyl 4-[(4-methylbenzene-1-sulfonyl)amino]but-2-enoate is unique due to the presence of both the sulfonyl and but-2-enoate groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. The combination of these functional groups allows for diverse applications in various fields .

Properties

CAS No.

920504-56-9

Molecular Formula

C12H15NO4S

Molecular Weight

269.32 g/mol

IUPAC Name

methyl 4-[(4-methylphenyl)sulfonylamino]but-2-enoate

InChI

InChI=1S/C12H15NO4S/c1-10-5-7-11(8-6-10)18(15,16)13-9-3-4-12(14)17-2/h3-8,13H,9H2,1-2H3

InChI Key

KYPVDTNZRXNKDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC=CC(=O)OC

Origin of Product

United States

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